Product packaging for Quinidine N-oxide(Cat. No.:CAS No. 70116-00-6)

Quinidine N-oxide

Cat. No.: B023188
CAS No.: 70116-00-6
M. Wt: 340.4 g/mol
InChI Key: WVDIZKMXQMCCAA-CNWBUJQCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

major metabolite of quinidine;  RN given refers to (9S)-isomer

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24N2O3 B023188 Quinidine N-oxide CAS No. 70116-00-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

70116-00-6

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

(S)-[(2R,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol

InChI

InChI=1S/C20H24N2O3/c1-3-13-12-22(24)9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(25-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14?,19+,20-,22?/m0/s1

InChI Key

WVDIZKMXQMCCAA-CNWBUJQCSA-N

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CC[N@+]3(C[C@@H]4C=C)[O-])O

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)[O-])O

Appearance

Assay:≥95%A solid

Synonyms

(9S)-6’-Methoxycinchonan-9-ol 1-Oxide;  Quinidine 1-Oxide; 

Origin of Product

United States

Contextualization Within Quinidine Metabolism Research

Quinidine (B1679956) undergoes extensive metabolism in the liver, primarily through the action of cytochrome P450 enzymes, particularly CYP3A4. drugbank.com This process results in the formation of several metabolites, including 3-hydroxyquinidine (B22111), 2'-oxoquinidinone, O-desmethylquinidine, and Quinidine N-oxide. researchgate.netnih.gov The hepatic biotransformation accounts for 60% to 85% of quinidine's total clearance from the body. drugbank.com

This compound is formed through the oxidation of the nitrogen atom in the quinuclidine (B89598) ring of the quinidine molecule. researchgate.netresearchgate.net While the metabolism of quinidine can vary significantly among individuals, this compound is consistently identified as one of its major metabolites. researchgate.netnih.gov Research into the metabolism of quinidine has also led to the synthesis and characterization of various metabolites, including the N-oxide derivatives, to better understand their properties and conformations in solution. nih.gov

Significance As a Quinidine Metabolite in Biological Systems

The biological significance of Quinidine (B1679956) N-oxide has been a subject of considerable research, particularly concerning its potential pharmacological activity. Unlike its parent compound, quinidine, and another major metabolite, 3-hydroxyquinidine (B22111), Quinidine N-oxide is generally considered to be pharmacologically inactive. nih.govinvivochem.com

Studies in healthy subjects have shown that this compound does not produce quinidine-like effects on the heart's QT interval, even at concentrations up to 500 ng/ml. nih.gov This lack of activity is a key differentiator from 3-hydroxyquinidine, which possesses approximately half the antiarrhythmic activity of quinidine. drugbank.com

The following table summarizes key pharmacokinetic parameters of this compound from a study in healthy human subjects:

ParameterValue (Mean ± SD)
Elimination Half-Life2.5 ± 0.28 hours
Renal Clearance1.3 ± 0.3 L/hr
Unchanged in Urine (up to 12 hours)13.9% ± 3.7%
Free Fraction in Serum3.3% ± 0.83%
Data from a study on the kinetics of this compound in healthy subjects. nih.gov

Overview of Academic Research Trajectories for Quinidine N Oxide

Cytochrome P450-Mediated N-oxidation of Quinidine

The N-oxidation of quinidine is a key metabolic step catalyzed by the cytochrome P450 enzyme system. caymanchem.compsu.edunih.govdrugbank.com

Primary Role of Cytochrome P450 3A4 (CYP3A4) in Quinidine N-oxidation

Cytochrome P450 3A4 (CYP3A4) plays a primary role in the N-oxidation of quinidine in human liver microsomes. caymanchem.compsu.edunih.govdrugbank.com Studies using human liver microsomes and yeast strains expressing human CYPs have demonstrated that CYP3A4 is the most active enzyme in catalyzing the formation of this compound. psu.edunih.gov Statistically significant correlations have been observed between CYP3A4 content and the formation rates of this compound in human liver microsome preparations. psu.edunih.gov Potent inhibitors of CYP3A4, such as ketoconazole, itraconazole (B105839), and triacetyloleandomycin, have been shown to potently inhibit this compound formation. psu.edunih.gov In vivo studies also support the important role of CYP3A4 in the N-oxidation of quinidine. nih.govnih.gov

Contribution of Other Cytochrome P450 Isozymes (e.g., CYP2C9, CYP2E1) to Quinidine N-oxidation

While CYP3A4 is the major enzyme involved, other CYP isoforms, specifically CYP2C9 and CYP2E1, have been shown to catalyze minor proportions of quinidine N-oxidation. caymanchem.compsu.edunih.gov Studies using yeast-expressed enzymes indicated that approximately 10% of this compound formation could be attributed to CYP2C9 and about 13% to CYP2E1. psu.edu However, in vivo studies suggest that CYP2C9 and CYP2E1 make no or only minor contributions to the oxidative metabolism of quinidine. nih.govnih.gov Isozyme-specific inhibitors of CYP2C9 and CYP2E1 did not significantly inhibit this compound formation in some studies. psu.edunih.gov

Enzymatic Kinetics of this compound Formation

The enzymatic formation of this compound exhibits complex kinetics, which have been analyzed using different models. psu.edunih.gov

Michaelis-Menten and Two-Site Kinetics Analyses of Quinidine N-oxidation

Unlike the formation of 3-hydroxyquinidine (B22111), which typically follows Michaelis-Menten kinetics, the formation of this compound has been ideally described by two-site kinetics. psu.edunih.gov This suggests the involvement of enzymes with different affinities for quinidine in the N-oxidation pathway. psu.edu Eadie-Hofstee plots for this compound formation have been observed to be biphasic, further supporting the two-site kinetics model. psu.edu

Quantitative Parameters (Vmax and Km) for N-oxidation Pathways

Analysis using the two-site kinetics model provides quantitative parameters for the N-oxidation of quinidine. For the low-affinity isozyme involved in this compound formation, mean values for Vmax and Km have been reported as 15.9 nmol/mg/h and 76.1 µM, respectively. psu.edunih.gov The ratio Vmax/Km for the low-affinity enzyme was reported as 0.03 ml/mg/h. psu.edunih.gov Earlier studies using a Michaelis-Menten approach reported a Km of 33 µM for the N-oxidation product. nih.gov

Kinetic ParameterValue (Low-Affinity Isozyme)UnitSource
Vmax15.9nmol/mg/h psu.edunih.gov
Km76.1µM psu.edunih.gov
Vmax/Km0.03ml/mg/h psu.edunih.gov

Inhibition and Modulation of Quinidine N-oxidation Pathways

The enzymatic pathways responsible for quinidine N-oxidation are subject to inhibition and modulation by various substances. Potent inhibitors of CYP3A4, such as ketoconazole, itraconazole, and triacetyloleandomycin, significantly inhibit this compound formation. psu.edunih.gov An 80% inhibition of N-oxidation has been observed with potent CYP3A4 inhibitors. psu.edu Concomitant administration of grapefruit juice has also been shown to reduce the partial clearance of quinidine by N-oxidation. nih.gov Diclofenac has been reported to reduce the partial clearance of quinidine by N-oxidation, which is consistent with its potential competitive inhibition of CYP2C9, an enzyme contributing to N-oxidation. nih.gov

Inhibition by Selective Cytochrome P450 Inhibitors (e.g., Ketoconazole, Itraconazole, Triacetyloleandomycin)

The formation of this compound is potently inhibited by selective inhibitors of CYP3A4. nih.govpsu.edu Studies have demonstrated that ketoconazole, itraconazole, and triacetyloleandomycin significantly inhibit the formation of both 3-hydroxyquinidine and this compound. nih.govpsu.edu For instance, potent CYP3A4 inhibitors like ketoconazole, triacetyloleandomycin, and itraconazole have been shown to cause approximately 80% inhibition of N-oxidation. psu.edu The inhibition kinetics for N-oxidation have been described using a two-site inhibition model. psu.edu In vivo studies further support these findings, showing that itraconazole significantly reduces the partial clearance of quinidine by N-oxidation. nih.govnih.gov

Table 1: Inhibition of Quinidine N-oxidation by CYP3A4 Inhibitors

InhibitorEffect on N-oxidationReferences
KetoconazolePotent inhibition (approx. 80% in vitro) nih.govpsu.edu
ItraconazolePotent inhibition (approx. 80% in vitro, 73% in vivo) nih.govpsu.edunih.govnih.gov
TriacetyloleandomycinPotent inhibition (approx. 80% in vitro) nih.govpsu.edu

Activation by Endogenous Steroids (e.g., Methylprednisolone (B1676475), Cortisol, Testosterone)

Endogenous steroids such as methylprednisolone, cortisol, and testosterone (B1683101) have been shown to activate the N-oxidation of quinidine. psu.edu Screening studies revealed that these steroids, at various concentrations, led to an increase in N-oxidation rather than inhibition. psu.edu The activation was observed to be concentration-dependent. psu.edu For example, at tested concentrations, methylprednisolone increased N-oxidation by up to 200%, cortisol by up to 170%, and testosterone by up to 150%. psu.edu This activation by steroids is likely due to the activation of CYP3A4, as these compounds possess ketone functional groups and testosterone has been previously shown to activate CYP3A4-catalyzed reactions. psu.edu

Table 2: Activation of Quinidine N-oxidation by Endogenous Steroids

SteroidMaximum Observed Increase in N-oxidationReferences
Methylprednisolone200% psu.edu
Cortisol170% psu.edu
Testosterone150% psu.edu

Comparative Metabolic Pathways: this compound versus Other Quinidine Metabolites

Quinidine undergoes extensive hepatic biotransformation, resulting in the formation of several metabolites. drugbank.comnih.gov The major metabolite is 3-hydroxyquinidine, which is primarily formed by CYP3A4 and possesses approximately half the antiarrhythmic activity of quinidine. nih.govdrugbank.comnih.gov Other metabolites include this compound and quinidine 10,11-dihydrodiol. drugbank.comnih.gov

While both 3-hydroxylation and N-oxidation are significant metabolic pathways for quinidine, studies have shown differences in their kinetics and the specific enzymes involved. The formation of 3-hydroxyquinidine is considered a more specific marker reaction for CYP3A4 activity compared to N-oxidation, although CYP3A4 is the most active enzyme for both pathways. nih.govpsu.edu The formation of 3-hydroxyquinidine typically follows Michaelis-Menten kinetics, whereas this compound formation exhibits two-site kinetics. nih.govpsu.edu

In terms of metabolic disposition, studies in healthy volunteers have provided pharmacokinetic parameters for quinidine and its metabolites after intravenous infusion and oral dosing. The formation rate constant (kmf) for this compound was reported to be lower than that for 3-hydroxyquinidine after intravenous infusion. nih.gov Plasma concentrations of 3-hydroxyquinidine are generally higher than those of this compound after oral dosing, potentially reflecting a greater extent of first-pass metabolism to 3-hydroxyquinidine. nih.gov

Table 3: Comparative Metabolic Disposition Parameters (Mean ± SD after IV Quinidine Infusion)

MetaboliteFormation Rate Constant (kmf, min⁻¹)Volume of Distribution (Vm, L/kg)Elimination Rate Constant (kmu, min⁻¹)References
3-hydroxyquinidine0.0012 ± 0.00050.99 ± 0.470.0030 ± 0.0002 nih.gov
This compound0.00012 ± 0.000030.068 ± 0.0200.0063 ± 0.0008 nih.gov
Quinidine 10,11-dihydrodiol0.0003 ± 0.00010.43 ± 0.290.0059 ± 0.0010 nih.gov

Table 4: Comparative Plasma Trough Levels (Mean ± SD after Multiple Oral Doses of Quinidine)

CompoundPlasma Trough Level (mg/L)References
Quinidine2.89 ± 0.50 nih.gov
3-hydroxyquinidine0.83 ± 0.36 nih.gov
This compound0.40 ± 0.13 nih.gov
Quinidine 10,11-dihydrodiol0.38 ± 0.08 nih.gov

Chemical Synthesis Pathways of this compound

The primary approach to synthesizing this compound involves the direct oxidation of the parent compound, quinidine.

Direct oxidation methods typically involve the use of oxidizing agents that selectively target the tertiary nitrogen atom of the quinoline (B57606) moiety in quinidine. While specific detailed protocols for the direct oxidation of quinidine to its N-oxide were not extensively detailed in the search results, the general principle of N-oxidation of quinoline derivatives is well-established thieme-connect.de. This process involves the addition of an oxygen atom to the nitrogen, forming an N-oxide functional group.

Regioselective oxidation strategies are employed to control the site of oxidation on complex molecules like quinidine, which contains multiple potentially reactive centers. While the search results did not provide specific examples of using ozone or peroxymonosulfate (B1194676) directly for this compound synthesis, these reagents are known for their application in the selective oxidation of nitrogen-containing heterocycles and other organic functionalities mims.comnih.govresearchgate.net. Peroxymonosulfate, for instance, is a versatile oxidant used in various oxidation reactions, including the formation of N-oxides. Ozone is also a powerful oxidant that can react with tertiary amines to form N-oxides. The application of such reagents to quinidine would aim to selectively oxidize the quinoline nitrogen without affecting other parts of the molecule, such as the quinuclidine (B89598) ring or the vinyl group.

Quinidine undergoes various metabolic transformations in biological systems, leading to the formation of oxidized metabolites, some of which retain the N-oxide functionality. An example is 10,11-dihydroxydihydrothis compound fishersci.se. The synthesis of such metabolites often requires multi-step procedures that mimic the biological oxidation processes or employ specific reagents to introduce hydroxyl groups and reduce the vinyl group while also forming or retaining the N-oxide. Detailed synthetic routes for 10,11-dihydroxydihydrothis compound were not explicitly found, but the synthesis of oxidized quinoline metabolites generally involves controlled oxidation and functionalization reactions at specific positions of the quinoline and quinuclidine rings.

Catalytic Approaches in Quinoline N-oxide Synthesis

Catalytic methods offer efficient and often more selective routes for the synthesis of N-oxides, including those of quinoline derivatives.

Transition metal catalysis has emerged as a powerful tool in organic synthesis, and this includes the formation of N-oxides or the use of N-oxides in subsequent transformations. While direct transition metal-catalyzed N-oxidation of quinoline to quinoline N-oxide was not a primary focus of the search results, transition metals, particularly gold, are frequently involved in reactions where quinoline N-oxides are either reactants or intermediates acs.orgresearchgate.netrsc.orgrsc.org. For instance, gold catalysis has been explored in reactions involving the C3-H functionalization of quinoline N-oxides researchgate.net. Some synthetic routes to quinoline N-oxides might involve metal-catalyzed cyclization or oxidation steps from different precursors thieme-connect.de.

Quinoline N-oxides, as a class of compounds, are recognized as versatile precursors in a wide array of organic transformations. The presence of the N-oxide group alters the electronic properties of the quinoline ring, facilitating reactions at specific positions, particularly the C2 and C8 positions, often through C-H activation researchgate.netrhhz.net.

Advanced Analytical Methodologies for Quinidine N Oxide Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating Quinidine (B1679956) N-oxide from parent compounds, other metabolites, and matrix components, enabling its subsequent quantification.

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) Detection

HPLC coupled with UV detection is a widely used technique for the analysis of quinidine and its metabolites, including Quinidine N-oxide. This method offers the ability to separate compounds based on their differing interactions with a stationary phase and a mobile phase, with detection relying on their absorption of UV light at specific wavelengths.

Studies have described HPLC methods for the simultaneous quantitation of quinidine and its metabolites, such as 2'-quinidinone, 3-OH-quinidine, and this compound, in biological fluids like urine and plasma. nih.govnih.govnih.gov For instance, a reverse-phase HPLC assay utilized an alkyl phenyl column with a mobile phase of 0.05 M phosphate (B84403) buffer (pH 4.5)/acetonitrile/tetrahydrofuran (80:15:5, v/v) and detected compounds by UV at 230 nm. nih.gov Another method for quantitating quinidine, 3-hydroxyquinidine (B22111), this compound, O-desmethylquinidine, and dihydroquinidine (B8771983) in serum employed a C18 column with an isocratic mobile phase of 0.01 M K2HPO4-acetonitrile (96:4) and UV detection at 210 nm. nih.gov The sensitivity of this latter method was reported to be 0.1 µg/mL for all compounds, with linearity demonstrated between 0.1 and 5 µg/mL. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches for Metabolite Quantification

LC-MS/MS is a powerful technique offering high sensitivity and specificity for the identification and quantification of drugs and their metabolites. This method combines the separation capabilities of liquid chromatography with the detection and structural information provided by mass spectrometry.

LC-MS/MS approaches have been developed for the quantification of quinidine in human plasma, which can be adapted or extended to include its metabolites like this compound. farmaciajournal.comresearchgate.net One such rapid HPLC/MS/MS method for quinidine quantification in human plasma used a C18 column and detected quinidine in multiple reaction monitoring (MRM) mode using an ion trap mass spectrometer with electrospray positive ionization. farmaciajournal.comresearchgate.net The ion transition monitored was m/z 325.2 → (m/z 184+253+307). researchgate.net While specific detailed research findings on LC-MS/MS solely for this compound quantification in biological matrices were less prominent in the search results compared to the parent drug, the general application of LC-MS/MS for quinidine metabolites is well-established. researchgate.netnih.govpsu.edu Studies characterizing alkaloid N-oxides, including quinine (B1679958) N-oxide (a diastereomer of this compound), have utilized LC-Q-ToF-MS to establish structure based on fragmentation patterns. mdpi.com The difference in mass between quinine (m/z 307) and quinine N-oxide (m/z 323) corresponds to the addition of an oxygen atom, indicating oxidation at the tertiary nitrogen in the quinuclidine (B89598) fragment. mdpi.com

Thin-Layer Chromatography (TLC) Applications for Quinidine and Metabolites

Thin-layer chromatography (TLC) is a simple and cost-effective technique that can be used for the separation and qualitative analysis of compounds, including quinidine and its metabolites. While less quantitative than HPLC or LC-MS/MS, TLC is valuable for initial screening, method development, and demonstrating the presence of different components in a sample.

Research on the synthesis and characterization of quinine-N-oxide has utilized TLC as a chromatographic method for identification and purification. researchgate.net For example, a study describing the synthesis of quinine-N-oxide mentioned using Thin Layer Chromatography with a mixture of methanol-acetone (1:1) as the mobile phase for characterization. researchgate.net This indicates TLC's utility in assessing the purity of synthesized compounds and separating reaction mixture components.

Spectroscopic Characterization Techniques

Spectroscopic methods provide crucial information about the structure, functional groups, and electronic properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D COSY) for Structural and Conformational Elucidation

NMR spectroscopy is an indispensable tool for determining the detailed structure and conformation of organic molecules like this compound. 1H NMR and 13C NMR provide information about the types and environments of hydrogen and carbon atoms, respectively. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), help establish connectivity between protons, aiding in the assignment of signals and the elucidation of the molecule's backbone structure.

Studies on the characterization and synthesis of quinidine metabolites, including this compound, have extensively used 1H and 13C NMR spectroscopy. nih.govnih.gov For instance, the structure of a new quinidine metabolite, identified as this compound, was supported by 13C- and 1H-NMR studies. nih.gov Another study focusing on the synthesis and characterization of quinine N-oxide (a diastereomer) reported using 1H-NMR (500 MHz) and 13C-NMR (125 MHz) data for structural elucidation. researchgate.net Furthermore, 2D COSY NMR spectroscopy has been employed to assign chemical shifts and coupling constants for quinidine metabolites, providing insights into their conformations in solution. nih.gov

Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

FTIR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic transitions within the this compound molecule.

FTIR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For alkaloid N-oxides, FTIR spectra can show characteristic signals corresponding to the N-O group vibrations. mdpi.com A study on the synthesis and characterization of quinine N-oxide reported obtaining FTIR results for the product sample, which would help confirm the presence of the N-oxide function. researchgate.net Another study on alkaloid N-oxides noted that FTIR spectra show characteristic bands in the range of 928 cm⁻¹ to 971 cm⁻¹ corresponding to N-O group vibrations. mdpi.com

UV-Vis spectroscopy provides information about the electronic absorption properties of a compound, which are related to the presence of chromophores (groups that absorb UV or visible light). Quinidine and its metabolites, possessing quinoline (B57606) ring systems, exhibit characteristic UV absorption spectra. nih.govnih.gov UV-Vis spectroscopy was used in the characterization of the isolated quinidine metabolite identified as this compound. nih.gov The UV absorption spectrum of quinidine itself is reported to be identical to that of quinine. nih.gov Studies on quinine N-oxide also include UV-Vis data as part of the characterization process. researchgate.net

Compound Names and PubChem CIDs

Compound NamePubChem CID
Quinidine441074
This compound163285322
Dihydroquinidine441075
3-hydroxyquinidine441076
2'-quinidinone68806
O-desmethylquinidine68805
Quinine2031

Interactive Data Tables

Based on the search results, specific quantitative data suitable for interactive tables within this response format is limited to chromatographic parameters and linearity ranges from some HPLC methods for quinidine and its metabolites. While specific retention times or detailed peak area data for this compound across various methods were not consistently provided in a structured format in the search snippets, the following table summarizes typical parameters reported for related analyses that include this compound or its diastereomer, quinine N-oxide.

TechniqueColumn TypeMobile PhaseDetection MethodWavelength (nm)Analyte(s) IncludedReported Sensitivity/Linearity (for relevant analytes if available)Source
HPLCAlkyl phenyl (C18)0.05 M phosphate buffer pH 4.5 / Acetonitrile / Tetrahydrofuran (80:15:5)UV230Quinidine, 2'-quinidinone, 3-OH-quinidine, N-oxideNot specified for N-oxide in snippet nih.gov
HPLCC180.01 M K2HPO4 / Acetonitrile (96:4)UV210Quinidine, 3-hydroxyquinidine, Quinidine-N-oxide, O-desmethylquinidine, Dihydroquinidine0.1 µg/mL sensitivity, 0.1-5 µg/mL linearity (for all listed) nih.gov
HPLC/MS/MSC180.2% formic acid / Acetonitrile (85:15)MS/MS (ESI+)N/AQuinidine (method for parent drug)0.33 - 13.26 µg/mL linearity farmaciajournal.comresearchgate.net
TLCSilica gel GF 60Methanol / Acetone (1:1)Not specifiedNot specifiedQuinine-N-oxide (synthesis characterization)Qualitative separation researchgate.net

Mass Spectrometry for Structural Elucidation and Fragmentation Analysis

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the structural characterization and fragmentation analysis of alkaloid N-oxides, including quinine N-oxide, a close structural analog of this compound. LC-Q-ToF-MS has been employed to establish and confirm the structure of synthesized alkaloid N-oxides. mdpi.comnih.govnih.gov The presence of the N-oxide functional group can be confirmed through mass spectral analysis by identifying the molecular ion peak corresponding to the addition of an oxygen atom (a mass increase of 16) compared to the parent alkaloid. mdpi.comnih.gov

Fragmentation analysis in mass spectrometry provides crucial information about the structure of a compound by breaking it down into smaller, characteristic ions. For alkaloid N-oxides, characteristic fragmentation pathways can be observed. For instance, the fragmentation mass spectrum of protonated quinine N-oxide at m/z 341 shows product ions at m/z 323, 296, 198, 186, and 160. nih.govresearchgate.net The difference between the signals at m/z 307 for quinine and m/z 323 for quinine N-oxide is 16, which indicates that oxidation of quinine occurs at the tertiary nitrogen atom in the quinuclidine fragment. mdpi.comnih.gov Fragmentation patterns can involve the loss of an OH radical from the N-oxide position, a characteristic pathway for N-oxides. researchgate.net

LC-MS/MS is commonly used for the analysis of compounds like quinidine, and the detection can involve monitoring multiple fragments from the MS spectrum to improve the signal. farmaciajournal.comtandfonline.com While detailed fragmentation data specifically for this compound is less extensively reported in the provided sources compared to quinine N-oxide, the principles and techniques applied are generally applicable due to their structural similarities. uni.lu

Electrochemical Methods in Alkaloid N-oxide Analysis

Electrochemical methods, particularly voltammetry, are valuable for investigating the redox behavior of alkaloid N-oxides. These techniques can provide insights into their reduction mechanisms and potentials.

Voltammetric Studies of N-oxide Reduction

Voltammetric studies have demonstrated that alkaloid N-oxides can be easily reduced on the surface of mercury-based electrodes over a wide pH range. mdpi.comresearchgate.net This reduction typically results in the formation of either one or two peaks, depending on the specific alkaloid N-oxide and the pH of the solution. researchgate.net Electrochemical reduction studies have shown that alkaloid N-oxides are reduced back to their original alkaloid form at mercury-based electrodes. mdpi.comnih.govnih.govresearchgate.net The products of the electrochemical reduction of alkaloid N-oxides have been detected using mass spectrometry. mdpi.comnih.govnih.govresearchgate.net

Studies on other N-oxide compounds, such as quinoxaline (B1680401) di-N-oxide derivatives, provide further context for the electrochemical behavior of the N-oxide functionality. In these compounds, the first voltammetric wave observed is often attributed to the reversible or quasireversible reduction of the N-oxide moiety to form a radical anion, typically involving a one-electron transfer. mdpi.comunav.eduresearchgate.net A second, often irreversible, reduction wave may also be observed at more negative potentials. mdpi.comunav.eduunav.edu The reduction potential can be influenced by molecular structure, with electron-withdrawing groups facilitating reduction. researchgate.netmdpi.com

For alkaloid N-oxides, the reduction current can exhibit a diffusion-adsorption nature. mdpi.com The optimal environment for the reduction of some alkaloid N-oxides is within a specific pH range, such as pH 3 to 7, often utilizing a buffer system like the Britton-Robinson buffer. mdpi.comresearchgate.net The mechanism of alkaloid N-oxide reduction on the surface of mercury electrodes has been investigated and described. mdpi.comresearchgate.net For instance, the reduction of atropine (B194438) N-oxide was observed to form two peaks, with each reduction peak involving one electron and one proton. researchgate.net

Research on the Disposition and Fate of Quinidine N Oxide

In Vitro Metabolic Studies of Quinidine (B1679956) N-oxide Formation

In vitro studies have been instrumental in identifying the specific enzymes involved in the formation of Quinidine N-oxide from its parent compound, quinidine. These investigations commonly employ human liver microsomes and recombinant cytochrome P450 isozymes.

Use of Human Liver Microsome Preparations

Studies using human liver microsomes have demonstrated that quinidine is oxidized to both 3-hydroxyquinidine (B22111) and this compound. nih.gov The formation of this compound in human liver microsomes has been shown to follow two-site kinetics. psu.edunih.gov Research indicates that cytochrome P450 (CYP) enzymes are involved in this metabolic pathway. nih.govfip.org Specifically, CYP3A4 has been identified as a major enzyme involved in the formation of this compound. caymanchem.compsu.edunih.gov While CYP3A4 is the most active enzyme, CYP2C9 and CYP2E1 have also been reported to catalyze minor proportions of the N-oxidation of quinidine. psu.edunih.gov

Kinetic parameters for this compound formation in human liver microsomes have been determined. One study reported mean values for the low affinity isozyme involved in this compound formation as Vmax of 15.9 nmol/mg/h and Km of 76.1 µM. psu.edunih.gov The formation of both 3-hydroxyquinidine and this compound in human liver microsomes was found to be potently inhibited by ketoconazole, itraconazole (B105839), and triacetyloleandomycin. psu.edunih.gov Conversely, isozyme-specific inhibitors of CYP1A2, -2C9, -2C19, -2D6, and -2E1 did not significantly inhibit the formation of these metabolites at tested concentrations. psu.edunih.gov

Investigations with Recombinant Yeast-Expressed Cytochrome P450 Isozymes

Investigations utilizing recombinant yeast strains expressing individual human CYP isozymes have further elucidated the specific enzymes responsible for this compound formation. These studies support the findings from human liver microsomes, indicating that CYP3A4 is the most active enzyme in catalyzing the N-oxidation of quinidine. psu.edunih.gov While CYP3A4 plays the primary role, recombinant enzyme studies have also shown that CYP2C9 and CYP2E1 can contribute to the N-oxidation, albeit to a lesser extent. psu.edunih.gov

Studies with yeast-expressed isozymes revealed that while CYP3A4 actively catalyzed both 3-hydroxylation and N-oxidation of quinidine, CYP2C9 and CYP2E1 also catalyzed minor proportions of the N-oxidation. psu.edunih.gov

Animal Model Studies of this compound Metabolism

Animal models have been used to investigate the metabolism and presence of this compound in a more complex biological system, providing insights into its in vivo fate.

Detection and Analysis in Animal Biological Fluids (e.g., Rat Bile and Hepatocyte Secretions)

Studies in rats have involved the detection and analysis of quinidine metabolites, including this compound, in biological fluids such as bile and hepatocyte secretions. While specific detailed data on this compound levels in rat bile and hepatocyte secretions from the provided sources are limited, studies on the metabolism of other compounds in rats mention the detection of N-oxide metabolites in bile, suggesting that this is a potential route of elimination for such oxidized products. psu.edu Research using rat tissue slices, including liver slices, has also been employed to study the metabolism of various compounds, including quinidine, indicating the metabolic capacity of these preparations. researchgate.net

Characterization in Humanized Mouse Models of Drug Metabolism

Humanized mouse models, particularly those with humanized livers expressing human cytochrome P450 enzymes, offer a valuable tool to study human-specific drug metabolism in an in vivo setting. doi.orgpnas.orgcapes.gov.br These models aim to overcome species differences observed in drug metabolism. doi.orgpnas.org Studies using humanized mouse models have investigated the metabolism of various drugs catalyzed by human CYPs, including CYP3A4, which is known to be involved in quinidine metabolism and this compound formation. pnas.orgcapes.gov.br While direct studies specifically detailing the characterization of this compound in humanized mouse models were not extensively provided in the search results, the utility of these models for studying human CYP-mediated metabolism, including the formation of metabolites like N-oxides, is established. pnas.org The most abundant metabolites observed in samples from human and humanized mouse incubations with nelfinavir, another CYP3A4 substrate, involved oxidations of the quinoline (B57606) and tertiary amine sites, similar to the structural changes in quinidine leading to this compound. pnas.org

Dispositional Parameters of this compound

Information regarding the specific dispositional parameters of this compound itself, such as its half-life, volume of distribution, and clearance, is less extensively detailed in the provided search results compared to the metabolic formation of the compound. However, some context can be inferred from studies on the parent drug, quinidine, and its metabolites.

Quinidine undergoes significant hepatic metabolism, with 60-85% of its total clearance attributed to this process. fip.org this compound is a known metabolite. fip.org While this compound is generally considered pharmacologically inactive caymanchem.com, its presence and potential accumulation could be relevant in certain physiological or pathological conditions. Studies in healthy subjects have investigated the kinetics and dynamics of this compound. caymanchem.com In patients taking quinidine, this compound is detected in plasma. researchgate.net The ratios of metabolites, including this compound, to quinidine have been observed to vary among patients. researchgate.net

Dispositional parameters of metabolites can be influenced by factors such as their formation rate, further metabolism, and excretion. The more water-soluble and less basic nature of N-oxides compared to their parent compounds may lead to altered disposition. liverpool.ac.uk

Table 1: In Vitro Kinetic Parameters for this compound Formation in Human Liver Microsomes

MetaboliteEnzyme InvolvedKinetic ModelVmax (nmol/mg/h)Km (µM)
This compoundLow affinity isozymeTwo-site15.976.1

*Data derived from studies using human liver microsomes. psu.edunih.gov

Table 2: Relative Contribution of CYP Isozymes to Quinidine N-oxidation (In Vitro)

CYP IsozymeContribution to N-oxidation
CYP3A4Most active
CYP2C9Minor proportion
CYP2E1Minor proportion

*Based on studies with human liver microsomes and recombinant enzymes. psu.edunih.gov

Renal Clearance and Excretion Patterns

Studies in healthy human subjects following single oral doses of quinidine-N-oxide (3 to 15 mg) have investigated its renal clearance and excretion. The renal clearance of quinidine-N-oxide was determined to be 1.3 ± 0.3 L/hr (mean ± SD) in healthy subjects. nih.gov Over a 12-hour period, only a relatively small percentage of the administered dose, specifically 13.9% ± 3.7%, was recovered in the urine as the unchanged compound. nih.gov

In contrast, studies in beagle dogs showed a higher percentage of the N-oxide excreted unchanged via the kidney, with 77% of the dose recovered in urine. nih.gov Non-linear renal elimination of this compound was observed in some dogs, with a Michaelis-Menten constant (KM) of approximately 7 micrograms/ml (21 microM). nih.gov

The elimination half-life of quinidine-N-oxide in healthy human subjects was found to be 2.5 ± 0.28 hours (mean ± SD), which is considerably shorter than that of the parent compound, quinidine. nih.gov This shorter half-life is attributed to a smaller volume of distribution for quinidine-N-oxide compared to quinidine. nih.gov

Data on renal clearance and urinary excretion are summarized in the table below:

SpeciesRenal Clearance (Mean ± SD)% Unchanged in Urine (up to 12 hrs)
Human1.3 ± 0.3 L/hr13.9% ± 3.7%
Beagle Dog0.065 ± 0.012 L/min77%

Note: Renal clearance units differ between human and dog studies as reported in the sources.

Free Fraction Determination in Biological Matrices

The free fraction of a compound in biological matrices, such as serum or plasma, is the portion not bound to proteins and is generally considered to be the pharmacologically active fraction available for distribution and elimination.

In healthy human subjects, the free fraction of quinidine-N-oxide in serum was determined to be 3.3% ± 0.83%. nih.gov This indicates that the majority of quinidine-N-oxide in serum is bound to proteins.

Protein binding studies are crucial for understanding the disposition of a compound. Like plasma protein binding, partitioning into blood cells can also significantly reduce the free plasma concentration. thieme-connect.com Experimental methods, such as LC-MS/MS-based depletion assays, can be used to determine blood-to-plasma concentration ratios and assess protein binding. thieme-connect.com Quinidine itself has a high plasma protein binding of 80-90%. fip.orgrxlist.com While direct protein binding data for this compound was specifically found for serum free fraction, the principle of protein binding influencing free fraction in biological matrices is relevant.

Non-Clinical Scalability Considerations for this compound Pharmacokinetics

Non-clinical studies, often conducted in animal models, are essential for predicting pharmacokinetic behavior in humans. Scalability refers to the ability to extrapolate pharmacokinetic parameters from non-clinical species to humans.

Research suggests that while the pharmacokinetics of the parent compound, quinidine, were considered to have good scalability across a certain dose range (0.1-10 mg), its metabolite, this compound, was not well scalable in non-clinical to clinical extrapolations according to one source. researchgate.net This highlights potential challenges in directly translating pharmacokinetic findings for this compound from animal models to humans.

Understanding the reasons for this lack of scalability for the metabolite, while the parent drug shows better scalability, is important for drug development. Factors such as differences in metabolic pathways, transporter activity, or protein binding between species could contribute to these observations.

Structural Analysis and Stereochemistry of Quinidine N Oxide

Elucidation of N-oxide Functional Group Position within the Quinidine (B1679956) Scaffold

Quinidine N-oxide is an N-oxide derivative of quinidine ontosight.ai. The N-oxide functionality is located at the 1-position of the quinuclidine (B89598) ring system within the quinidine scaffold ontosight.aitcrjournal.com. This position is the tertiary nitrogen atom in the bicyclo[2.2.2]octane part of the molecule. The oxidation of this nitrogen atom leads to the formation of the N-oxide. Studies involving the synthesis and characterization of this compound and related cinchona alkaloid N-oxides have confirmed this positional assignment tcrjournal.comresearchgate.nettandfonline.com. For instance, the synthesis of quinine (B1679958) N-oxide (a stereoisomer of this compound) through controlled oxidation selectively targeted the quinuclidine nitrogen tcrjournal.com. Spectroscopic data, including 1H-NMR, 13C-NMR, and 2D-NMR, have been used to confirm the structure and the position of the N-oxide group tcrjournal.comresearchgate.net.

Detailed Conformational Analysis using Advanced NMR Techniques

Conformational analysis of this compound and its metabolites has been investigated using advanced NMR techniques, particularly 2D COSY 1H-NMR spectroscopy nih.gov. These studies have shown that the conformations of quinidine metabolites, including N-oxides, in solution generally parallel those of the parent alkaloids, quinidine and quinine nih.gov. NMR spectroscopy provides detailed information about the spatial arrangement of atoms and the flexibility of the molecule. Analysis of chemical shifts and coupling constants from 1H-NMR and 13C-NMR spectra is crucial for understanding the conformational preferences of this compound researchgate.nettsijournals.com. While specific detailed conformational data for this compound alone were not extensively detailed in the search results, the application of 2D COSY NMR has been instrumental in assigning spectroscopic data and inferring solution-state conformations for cinchona alkaloid metabolites nih.gov.

Stereochemical Considerations in Oxidative Metabolism and Synthetic Pathways

The stereochemistry of this compound is intrinsically linked to the stereochemistry of its parent compound, quinidine. Quinidine possesses a specific stereochemical configuration, including the (9S)-configuration at the 9-position of the cinchonan (B1244166) skeleton, which is important for its biological activity ontosight.ai. The formation of this compound through oxidative metabolism involves the oxidation of the quinuclidine nitrogen. This oxidation can occur as a metabolic pathway in biological systems pharmgkb.orgnih.gov.

Synthetic pathways for preparing this compound and related cinchona alkaloid N-oxides involve controlled oxidation reactions tcrjournal.comresearchgate.netmdpi.com. These synthetic methods aim for regioselectivity, targeting the tertiary nitrogen of the quinuclidine ring tcrjournal.com. For example, oxidation of quinine (a stereoisomer of quinidine) using ozone under specific conditions regioselectively produced quinine 1-N-oxide researchgate.net. The stereochemistry of the quinidine scaffold is retained during the N-oxidation process at the quinuclidine nitrogen.

Oxidative metabolism of quinidine can lead to various metabolites, including this compound and hydroxylated derivatives nih.gov. Studies on the oxidative metabolism of quinidine have also focused on the stereoisomers of other metabolites, such as quinidine 10,11-dihydrodiols, highlighting the importance of stereochemistry in metabolic pathways nih.gov. While the direct impact of the N-oxide on the stereochemical outcomes of further metabolism was not explicitly detailed, the presence of the N-oxide group can influence the molecule's reactivity and how it is processed by metabolic enzymes like cytochrome P450 enzymes scbt.com.

The synthesis of cinchona alkaloid N-oxides, including quinine N-oxide, has been achieved using oxidants like ozone or potassium peroxymonosulfate (B1194676) tcrjournal.comresearchgate.netmdpi.com. These methods demonstrate the chemical approaches to selectively introduce the N-oxide function while preserving the existing stereocenters of the quinidine scaffold tcrjournal.com.

Table 1: Selected Spectroscopic Data for Quinine N-oxide (as a related example)

Spectroscopic MethodKey FindingsSource
1H-NMRChemical shifts and coupling constants assigned researchgate.net
13C-NMRChemical shifts assigned researchgate.net
2D-NMR (COSY)Used for assigning chemical shifts and conformational analysis nih.gov
FTIRCharacteristic signals of N-O group vibrations (928-971 cm⁻¹) mdpi.com
LC-MSConfirmation of molecular weight and fragmentation researchgate.netmdpi.com

Applications and Emerging Research Perspectives for Quinidine N Oxide

Role as a Research Reference Standard in Analytical Method Development and Validation

Quinidine (B1679956) N-oxide reference standards are available from various suppliers, often accompanied by Certificates of Analysis (CoA) detailing their characterization and purity. axios-research.comnoramco.com The use of well-characterized reference standards like Quinidine N-oxide is mandated by regulatory bodies to assure the identity, strength, and quality of pharmaceutical products. noramco.com

Utility in Cytochrome P450 Activity Probing: Specificity and Limitations

This compound is a metabolite formed via the activity of cytochrome P450 (CYP) enzymes. Specifically, the N-oxidation of quinidine is primarily catalyzed by CYP3A4, although other enzymes like CYP2C9 and CYP2E1 may also contribute to a minor extent. caymanchem.compsu.edu This makes the formation of this compound a marker reaction for CYP3A4 activity in in vitro systems, such as human liver microsomes. psu.edu

Studies evaluating the N-oxidation of quinidine as a biomarker for CYP3A4 activity have shown that while CYP3A4 is the most active enzyme in this metabolic pathway, the reaction catalyzed by CYP3A4 exhibits two-site kinetics, suggesting the involvement of both high and low-affinity binding sites. psu.edu Furthermore, the participation of other low-affinity isozymes in the N-oxidation process indicates that it is a somewhat less specific marker reaction for CYP3A4 activity compared to other metabolic pathways of quinidine, such as (3S)-3-hydroxylation, which is considered a more specific probe for CYP3A4. psu.edu

Inhibition studies have demonstrated that the formation of this compound is potently inhibited by known CYP3A4 inhibitors like ketoconazole, itraconazole (B105839), and triacetyloleandomycin. psu.edu However, isozyme-specific inhibitors of other CYPs (e.g., CYP1A2, -2C9, -2C19, -2D6, -2E1) did not significantly inhibit this compound formation. psu.edu These findings support the primary role of CYP3A4 in this compound formation but also highlight the potential for minor contributions from other enzymes, which can impact its specificity as a sole CYP3A4 probe.

Broader Implications for Alkaloid N-oxide Research in Xenobiotic Metabolism

The study of this compound contributes to the broader understanding of alkaloid N-oxide formation and metabolism in xenobiotic biotransformation. N-oxidation is a common metabolic pathway for many nitrogen-containing compounds, including alkaloids. mdpi.com This process can significantly influence the pharmacokinetic and toxicological profiles of these substances.

Research into alkaloid N-oxides, including this compound, provides insights into the enzymes involved in their formation, the factors affecting their metabolic rates, and their subsequent fate in biological systems. mdpi.com Alkaloid N-oxides can be typical intermediates of alkaloid metabolism and are often excreted in this form. mdpi.com However, in some cases, N-oxides can also exhibit bioactivity or be reduced back to their parent alkaloids, which may be more toxic. mdpi.comresearchgate.net For instance, studies on pyrrolizidine (B1209537) alkaloid N-oxides have shown that they can be reduced to toxic pyrrolizidine alkaloids by intestinal microbiota and hepatic CYPs, leading to hepatotoxicity. researchgate.netnih.gov

Future Research Directions in this compound Chemistry and Biochemistry

Future research directions concerning this compound could focus on several areas. Further detailed kinetic and mechanistic studies could provide a more comprehensive understanding of the enzymes involved in its formation, particularly the low-affinity enzymes contributing to quinidine N-oxidation. psu.edu This could involve the use of recombinant enzymes and advanced spectroscopic techniques to elucidate the binding interactions and catalytic mechanisms.

Investigating the potential bioactivity of this compound itself, even if considered pharmacologically inactive in the context of antiarrhythmic effects, could reveal novel properties or subtle biological interactions. Given that some alkaloid N-oxides can exhibit bioactivity or be converted back to active or toxic species, a thorough evaluation of this compound's pharmacological and toxicological profile could be warranted. mdpi.comresearchgate.net

Advancements in analytical techniques could lead to more sensitive and specific methods for the quantification of this compound in complex biological matrices, facilitating more detailed pharmacokinetic and metabolism studies. psu.edu

Furthermore, exploring the broader implications of N-oxidation in the metabolism of other quinoline-based compounds and alkaloids could benefit from the knowledge gained from studying this compound. This could involve comparative metabolic studies across different alkaloid structures to identify common patterns and enzyme specificities in N-oxidation pathways. mdpi.com

Finally, research into the potential for developing novel chemical synthesis routes for this compound or its derivatives could be explored for the generation of analytical standards or for investigating structure-activity relationships in alkaloid N-oxides.

Q & A

Q. How is Quinidine N-oxide identified and validated as a metabolite of quinidine in experimental systems?

this compound is identified through metabolic pathway analysis using liver-on-a-chip devices or hepatocyte systems combined with LC-MS/MS. Structural confirmation involves synthesizing reference standards (e.g., via oxidation of quinidine) and verifying identity via 2D COSY NMR spectroscopy or high-resolution mass spectrometry. For novel metabolites, purity must exceed 95%, and spectral data should align with synthesized standards .

Q. What methodologies are used to quantify this compound in biological matrices?

Stable isotope-labeled analogs (e.g., Quinidine-D3 N-Oxide) serve as internal standards for LC-MS/MS quantification. Calibration curves are validated for linearity (R² > 0.99), precision (CV < 15%), and recovery rates (≥80%). Data processing requires normalization to protein content in microsomal assays or plasma volume in pharmacokinetic studies .

Q. What is the metabolic contribution of this compound relative to other quinidine metabolites?

Kinetic studies in human liver microsomes show this compound accounts for ~10-20% of total quinidine metabolism. Fraction metabolized (fm) is estimated using competitive inhibition assays or physiologically based pharmacokinetic (PBPK) models. Co-incubation with CYP3A4 inhibitors (e.g., ketoconazole) can isolate its pathway specificity .

Advanced Research Questions

Q. How do conflicting data on this compound’s metabolic flux arise in mechanistic models?

Discrepancies stem from incomplete pathway characterization. For example, liver-on-a-chip models identified unresolved CLint uncertainties (~50%) when this compound formation was inferred but not directly measured. Resolution requires extended incubation (>24 hours) without medium changes and parallel quantification of 3-hydroxyquinidine and this compound .

Q. What experimental designs address this compound’s weak CYP2D6 inhibition (Ki = 0.43–2.3 µM)?

Use recombinant CYP2D6 enzymes or yeast microsomes to isolate inhibitory effects. Competitive inhibition assays with fluorescent substrates (e.g., AMMC) require correction for nonspecific binding. Data interpretation must account for this compound’s 10–100× lower potency compared to quinidine, necessitating higher concentrations in vitro .

Q. How does this compound’s mutagenicity risk compare to other aromatic N-oxides?

Structure-activity relationship (SAR) analysis downgrades general aromatic N-oxide alerts but flags specific subclasses (e.g., quindioxin). Ames tests with TA98 strains (±S9) are recommended for this compound, as proprietary data indicate variable mutagenicity across N-oxide derivatives .

Q. What isotopic labeling strategies improve pharmacokinetic studies of this compound?

Deuterated analogs (e.g., Quinidine-D3 N-Oxide) enable precise tracking of absorption and distribution. In vivo studies in rodents should pair labeled metabolites with unlabeled quinidine to correct for isotopic effects. Data are analyzed using non-compartmental models with Phoenix WinNonlin .

Q. How do transport mechanisms influence this compound’s cellular uptake?

Analogous to sorafenib N-oxide, uptake in hepatoma cells (e.g., HepG2) is OCT1-independent. Experimental designs should include CRISPR-Cas9 knockout models for suspected transporters (e.g., OATP1B1) and bidirectional permeability assays in Caco-2 monolayers .

Methodological Notes

  • Data Contradictions : Always validate metabolic models with orthogonal assays (e.g., siRNA knockdown of CYP3A4 alongside chemical inhibition) .
  • Mutagenicity Testing : Prioritize bacterial reverse mutation assays (OECD 471) over in silico predictions due to subclass-specific risks .
  • Advanced Instrumentation : Use stable isotope tracers and high-resolution NMR (≥600 MHz) for definitive metabolite identification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinidine N-oxide
Reactant of Route 2
Reactant of Route 2
Quinidine N-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.